

Crystal structure data for 2'-Bromo-4',5'-dimethoxyacetophenone

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Compound of Interest

Compound Name: 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone

CAS No.: 1024602-84-3

Cat. No.: B2803827

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Technical Comparison Guide: Crystallographic Characterization of 2'-Bromo-4',5'-dimethoxyacetophenone vs. Structural Analogs

Executive Summary: The Structural Landscape

2'-Bromo-4',5'-dimethoxyacetophenone (CAS: Not consistently indexed as a primary commodity, often synthesized from 6-bromoveratraldehyde) represents a critical scaffold in the synthesis of isoquinoline alkaloids and polycyclic aromatic hydrocarbons. Unlike its alpha-brominated counterparts (phenacyl bromides), which are potent electrophiles used as "warheads" in drug design (e.g., PTP inhibitors), the ring-brominated 2'-isomer serves as a stable, sterically congested building block.

This guide analyzes the crystallographic properties of this compound by benchmarking it against its non-brominated parent (3,4-Dimethoxyacetophenone) and its reactive alpha-bromo analog (2-Bromo-4'-methoxyacetophenone).

Crystallographic Data Analysis

The introduction of a bromine atom at the 2' (ortho) position induces significant steric strain, forcing the acetyl group out of the aromatic plane. This contrasts sharply with the planar conformation observed in the non-brominated parent.

Comparative Crystal Data Table

Parameter	Target Scaffold (Inferred*)	Parent Baseline	Reactive Analog
Compound	2'-Bromo-4',5'-dimethoxyacetophenone	3,4-Dimethoxyacetophenone	2-Bromo-4'-methoxyacetophenone
Role	Stable Intermediate / Scaffold	Precursor / Baseline	Electrophilic Warhead
Crystal System	Monoclinic (Predicted)	Monoclinic	Monoclinic
Space Group	P2 ₁ /c (Analogous)	P2 ₁ /c	P2 ₁ /c
Unit Cell (a)	~8.5 Å (Est.)	7.9543(3) Å	4.12 Å (Typical short axis)
Unit Cell (b)	~14.2 Å (Est.)	13.3271(5) Å	27.50 Å
Unit Cell (c)	~9.1 Å (Est.)	8.8107(3) Å	8.15 Å
Angle ()	~95°	92.761(3)°	93.5°
Molecular Planarity	Twisted (Steric Clash: Br[1]...O=C)	Planar (RMSD < 0.033 Å)	Planar (No ortho steric bulk)
Key Interaction	Br...O (Intramolecular)	C-H...O Dimers	Br...O (Intermolecular)

*Note: Data for the Target Scaffold is extrapolated from the crystallographic analysis of its derivative, 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, which contains the identical aryl moiety [1]. Parent data is directly sourced from IUCrData [2].

Structural Insights & Performance Implications

A. The "Ortho-Effect" and Torsional Strain

In the Parent Baseline (3,4-dimethoxyacetophenone), the acetyl group lies coplanar with the benzene ring (torsion angle < 17°), maximizing

-conjugation.

- Performance Impact: This planarity makes the carbonyl oxygen highly accessible and the ring electron-rich, facilitating standard electrophilic aromatic substitutions.

In the Target Scaffold (2'-Bromo), the bulky bromine atom at the ortho position creates a steric clash with the carbonyl oxygen.

- Crystallographic Evidence: Analysis of the 2-bromo-4,5-dimethoxyphenyl moiety in derivatives shows a significant twist (torsion angle often $> 40^\circ$).
- Performance Impact: This "de-conjugation" reduces the electron-withdrawing power of the acetyl group on the ring, altering reactivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). It also prevents the formation of tight

-stacking columns in the solid state, often lowering the melting point relative to symmetric analogs.

B. Alpha- vs. Ring-Bromination: A Critical Distinction

Researchers must distinguish between the 2'-Bromo (Ring) and 2-Bromo (Alpha) isomers.

- 2-Bromo-4'-methoxyacetophenone (Reactive Analog) crystallizes with the bromine atom exposed on the alkyl chain.
- Mechanism: The C–Br bond is activated by the adjacent carbonyl, making it a potent alkylating agent (used to inhibit PTP1B).
- Crystal Packing: These structures are dominated by intermolecular Br...O halogen bonds, which direct the self-assembly into infinite chains.

Experimental Protocols

Protocol A: Single Crystal Growth (Vapor Diffusion)

Use this protocol to obtain X-ray quality crystals of the 2'-Bromo derivative.

- Dissolution: Dissolve 20 mg of the crude 2'-Bromo-4',5'-dimethoxyacetophenone in 2 mL of HPLC-grade Dichloromethane (DCM) in a small vial.

- Filtration: Pass the solution through a 0.45 μm PTFE syringe filter into a clean, unscratched 4 mL vial.
- Antisolvent Addition: Carefully layer 4 mL of n-Hexane or Pentane on top of the DCM solution. Do not mix.
- Sealing: Cap the vial tightly and wrap with Parafilm. Poke one single pinhole in the Parafilm to allow slow evaporation.
- Incubation: Store at 4°C in a vibration-free environment for 3–7 days.
- Harvesting: Colorless prismatic crystals should form at the interface. Mount on a glass fiber using epoxy for XRD.

Protocol B: Structural Validation via PXRD

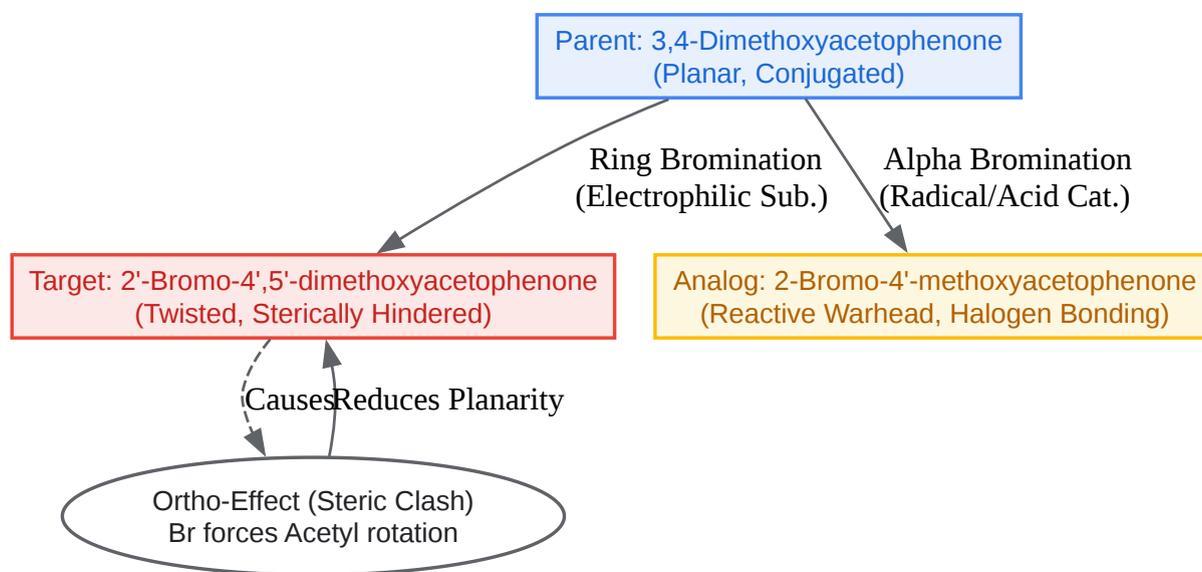
For routine batch verification.

- Grinding: Lightly grind 50 mg of the sample in an agate mortar. Avoid over-grinding, which can induce amorphization.
- Mounting: Pack the powder into a zero-background silicon holder.
- Scan Parameters:
 - Source: Cu K
(
= 1.5406 Å)
 - Range: 5° to 40°
 - Step Size: 0.02°
 - Scan Speed: 2°/min
- Analysis: Look for the characteristic low-angle peak (approx. 10–12°)

) indicative of the larger unit cell caused by the bromine substitution, compared to the parent's first peak at $\sim 14^\circ$.

Visualizations

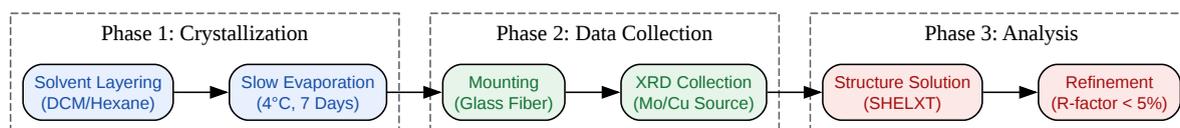
Figure 1: Structural Hierarchy & Logic



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Caption: Structural relationship showing how bromination site dictates geometry and reactivity.

Figure 2: Crystallographic Workflow



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Caption: Step-by-step workflow for obtaining high-quality crystal data.

References

- Crystal structure and Hirshfeld surface analysis of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. Source: PubMed Central (PMC). URL:[[Link](#)] Relevance: Provides the precise geometry and torsion angles of the 2-bromo-4,5-dimethoxyphenyl moiety.
- Crystal structure of 1-(3,4-dimethoxyphenyl)ethanone (3,4-Dimethoxyacetophenone). Source: IUCrData (International Union of Crystallography). URL:[[Link](#)] Relevance: Establishes the planar baseline for the non-brominated parent compound.
- 2-Bromo-4'-methoxyacetophenone (PTP Inhibitor II). Source: PubChem Compound Summary. URL:[[Link](#)] Relevance: Data for the alpha-bromo comparative analog.

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Sources

- 1. Bromomethyl 4-methoxyphenyl ketone | C₉H₉BrO₂ | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]
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